

Experimental setup for scaling up 2-(3-Formylphenyl)acetic acid synthesis

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Compound of Interest

Compound Name: 2-(3-Formylphenyl)acetic acid

Cat. No.: B2369477

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Application Note & Protocol

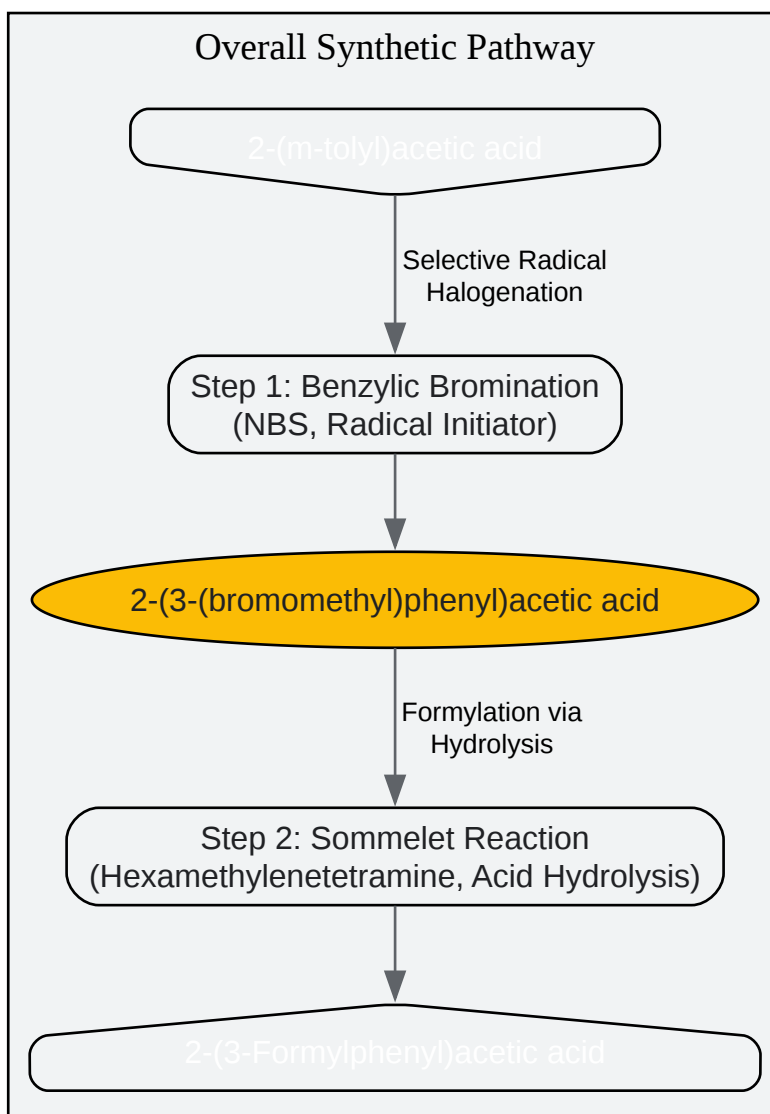
Introduction: The Significance of 2-(3-Formylphenyl)acetic Acid

2-(3-Formylphenyl)acetic acid is a bifunctional organic molecule of significant interest in the pharmaceutical and fine chemical industries. Its structure, featuring both a carboxylic acid and an aromatic aldehyde, makes it a versatile building block for the synthesis of more complex molecular architectures. The aldehyde group serves as a handle for forming heterocycles or for carbon-carbon bond formation via reactions like aldol condensations, while the acetic acid moiety is a common pharmacophore found in many active pharmaceutical ingredients (APIs). Consequently, a robust and scalable synthetic route is crucial for its use in drug development and materials science.

This document provides a detailed, field-proven protocol for the scaled-up synthesis of **2-(3-Formylphenyl)acetic acid**, starting from the readily available precursor, 2-(m-tolyl)acetic acid. The chosen methodology is based on a two-step sequence involving benzylic bromination followed by a Sommelet reaction, selected for its reliability and amenability to larger scales.

Synthetic Strategy and Mechanistic Rationale

The overall transformation from 2-(m-tolyl)acetic acid to the target molecule is achieved in two distinct, high-yielding steps. This strategy avoids the direct formylation of a phenylacetic acid core, which can be challenging, and instead functionalizes the benzylic methyl group.



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- To cite this document: BenchChem. [Experimental setup for scaling up 2-(3-Formylphenyl)acetic acid synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2369477#experimental-setup-for-scaling-up-2-3-formylphenyl-acetic-acid-synthesis\]](https://www.benchchem.com/product/b2369477#experimental-setup-for-scaling-up-2-3-formylphenyl-acetic-acid-synthesis)

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